molecular formula C10H14N2 B115003 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline CAS No. 10579-68-7

6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline

Cat. No.: B115003
CAS No.: 10579-68-7
M. Wt: 162.23 g/mol
InChI Key: DPSZEBZGBCWUBN-UHFFFAOYSA-N
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Description

6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline is a heterocyclic organic compound with the molecular formula C₁₀H₁₄N₂ and a molecular weight of 162.2316 g/mol . It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 6 and 7 positions and a tetrahydro structure at the 1,2,3,4 positions. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline can be synthesized through the condensation of an alicyclic α, β-diketone with an α, β-diamine . The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired quinoxaline derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: The methyl groups at the 6 and 7 positions can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-2,3-diones, while reduction can produce tetrahydroquinoxaline derivatives.

Scientific Research Applications

6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it can induce cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Uniqueness: 6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The presence of the tetrahydro structure and the methyl groups at the 6 and 7 positions enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6,7-dimethyl-1,2,3,4-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h5-6,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPSZEBZGBCWUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40147347
Record name Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10579-68-7
Record name 1,2,3,4-Tetrahydro-6,7-dimethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10579-68-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010579687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 1,2,3,4-tetrahydro-6,7-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40147347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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